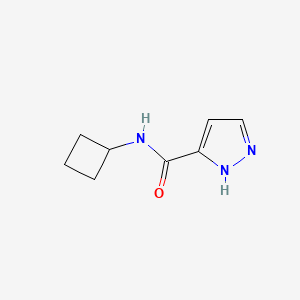

N-cyclobutyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclobutyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Applications De Recherche Scientifique

The search results provided do not contain information specifically about the applications of "N-cyclobutyl-1H-pyrazole-3-carboxamide." However, they do provide information on related pyrazole derivatives and their applications, which can be relevant.

Here's what can be gathered from the search results:

1. Pyrazole Derivatives as Potential Therapeutic Agents:

- A study mentions the design of pyrazole derivatives targeting HDAC6 for treating acute liver injury (ALI) . Compound 6 in this study demonstrated antinecroptotic and anti-inflammatory activity and showed therapeutic efficacy in a mouse model of acetaminophen-induced ALI .

- This suggests that pyrazole derivatives, including those structurally related to this compound, have potential as therapeutic agents for conditions involving necrosis and inflammation .

2. ITK Kinase Inhibitors:

- Some search results refer to pyrazole carboxamide compounds as inhibitors of ITK kinase, which is involved in T cell signaling .

- Inhibiting ITK kinase may be useful in treating conditions like cancer and asthma .

3. Specific Pyrazole Compounds:

- 3-Amino-5-cyclobutyl-1H-pyrazole: Information is available regarding its synthesis and use as a chemical intermediate .

- 4-Amino-N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide: This compound is listed as a product with potential applications in biology and biochemistry .

4. Related Compounds:

Mécanisme D'action

Target of Action

Similar compounds such as n-phenyl-1h-pyrazole-3-carboxamide have been found to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies.

Mode of Action

It’s suggested that similar pyrazole-3-carboxamide derivatives interact with their targets, possibly through dna-binding . This interaction could lead to changes in the DNA structure, affecting the transcription and replication processes.

Biochemical Pathways

Given the potential dna-binding properties of similar compounds , it’s plausible that this compound could affect pathways related to DNA replication and transcription, potentially leading to cell cycle arrest and apoptosis in cancer cells.

Pharmacokinetics

Similar compounds like n-phenyl-1h-pyrazole-3-carboxamide have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties significantly impact the bioavailability of the compound and its therapeutic efficacy.

Result of Action

Based on the potential dna-binding properties of similar compounds , it’s plausible that this compound could induce changes in DNA structure, affecting the transcription and replication processes, leading to cell cycle arrest and apoptosis in cancer cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with 3-pyrazolecarboxylic acid under suitable conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclobutyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-1H-pyrazole-3-carboxylic acid, while reduction may produce this compound derivatives with different functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-phenyl-1H-pyrazole-3-carboxamide

- N-methyl-1H-pyrazole-3-carboxamide

- N-cyclobutyl-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-cyclobutyl-1H-pyrazole-3-carboxamide is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Activité Biologique

N-cyclobutyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

This compound has demonstrated a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : It has shown potential in modulating inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation .

- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation, particularly through mechanisms involving cyclin-dependent kinases (CDKs) and other molecular targets.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : Similar pyrazole derivatives have been noted to inhibit various enzymes, including HDAC6, which plays a critical role in cellular processes such as apoptosis and inflammation. This inhibition can lead to reduced necrosis and inflammation in models of acute liver injury .

- DNA Binding : Some studies suggest that the compound may interact with DNA, affecting transcriptional regulation and cellular proliferation.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and activities of related pyrazole derivatives:

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antimicrobial, Anti-inflammatory |

| N-phenyl-5-propyl-1H-pyrazole-3-carboxamide | 0.5 | Anti-necroptotic, Anti-inflammatory |

| FN-1501 (FLT3 inhibitor) | 2.33 | Anticancer (AML) |

| Compound 8t (modified pyrazole) | 0.089 | Strong FLT3 inhibition |

Case Studies

Several studies have highlighted the biological activity of this compound and its analogs:

- Study on Acute Liver Injury : A recent investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that one derivative exhibited significant protective effects against acetaminophen-induced acute liver injury at a dosage of 40 mg/kg, indicating substantial therapeutic potential .

- Anticancer Research : Another study evaluated various pyrazole derivatives against cancer cell lines. One compound showed potent inhibitory activity against FLT3 mutations associated with acute myeloid leukemia (AML), suggesting that modifications to the pyrazole structure could enhance anticancer efficacy .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, similar compounds have shown varied absorption rates and metabolic profiles. Understanding these parameters is crucial for assessing the safety and efficacy of this compound in clinical settings.

Propriétés

IUPAC Name |

N-cyclobutyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8(7-4-5-9-11-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZBYWSJAOZRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.